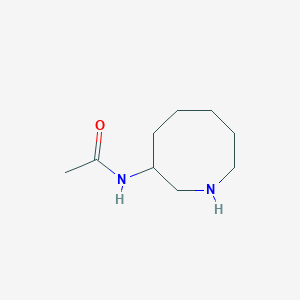
N-(Azocan-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Azocan-3-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of an azocane ring, which is a saturated eight-membered nitrogen-containing heterocycle, attached to an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azocan-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of azocane with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Another method involves the use of azocane and acetyl chloride in the presence of a base like triethylamine. This reaction is also conducted at room temperature, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-(Azocan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the acetamide group.
科学的研究の応用
N-(Azocan-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(Azocan-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
N-(Azocan-3-yl)acetamide: Characterized by an azocane ring and an acetamide group.
N-(Piperidin-3-yl)acetamide: Contains a piperidine ring instead of an azocane ring.
N-(Morpholin-3-yl)acetamide: Features a morpholine ring in place of the azocane ring.
Uniqueness
This compound is unique due to the presence of the azocane ring, which imparts specific chemical and biological properties. The eight-membered ring structure provides distinct steric and electronic characteristics compared to six-membered rings like piperidine or morpholine. These differences can influence the compound’s reactivity, stability, and interaction with biological targets.
特性
分子式 |
C9H18N2O |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
N-(azocan-3-yl)acetamide |
InChI |
InChI=1S/C9H18N2O/c1-8(12)11-9-5-3-2-4-6-10-7-9/h9-10H,2-7H2,1H3,(H,11,12) |
InChIキー |
PPHHWJACNFHOBU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1CCCCCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



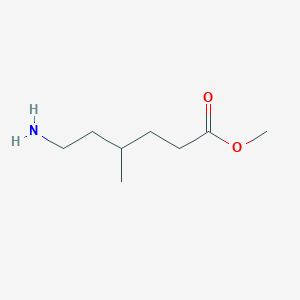
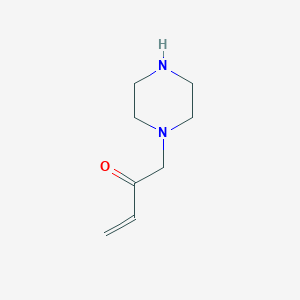
![tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate](/img/structure/B13198723.png)
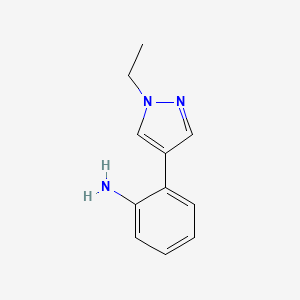
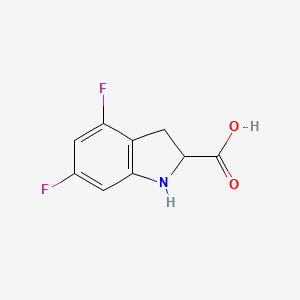

![6,7-dihydro-5H-benzo[7]annulen-2-amine](/img/structure/B13198745.png)
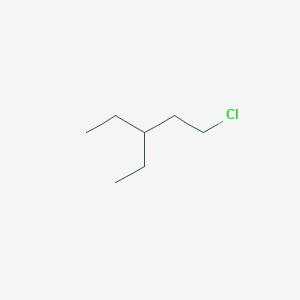
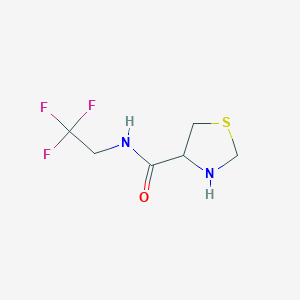
![2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13198775.png)
![3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]](/img/structure/B13198778.png)
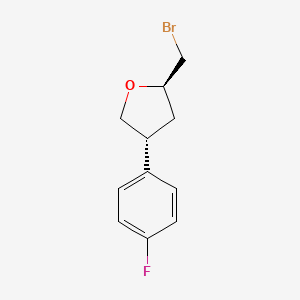
![1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B13198782.png)
